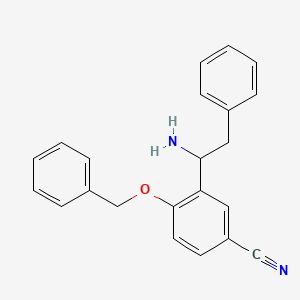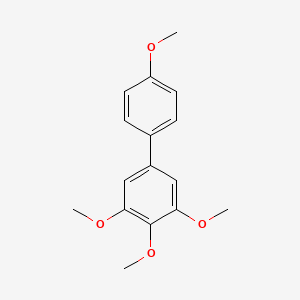
3,4,4',5-Tetramethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4’,5-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O6 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl typically involves the methoxylation of biphenyl derivatives. One common method is the reaction of 2,6-dimethoxyphenol with appropriate reagents to introduce the methoxy groups at the desired positions . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the methoxylation process.
Industrial Production Methods
In industrial settings, the production of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4’,5-Tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Applications De Recherche Scientifique
3,4,4’,5-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,4’,5-Tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethoxy-1,1’-biphenyl-4,4’-diol: Similar structure but with hydroxyl groups.
2,2’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.
3,3’,4,4’-Tetramethoxy-1,1’-biphenyl: Different positions of methoxy groups.
Uniqueness
3,4,4’,5-Tetramethoxy-1,1’-biphenyl is unique due to the specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
648409-58-9 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-13-7-5-11(6-8-13)12-9-14(18-2)16(20-4)15(10-12)19-3/h5-10H,1-4H3 |
Clé InChI |
SBFWRLNYWJQNSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


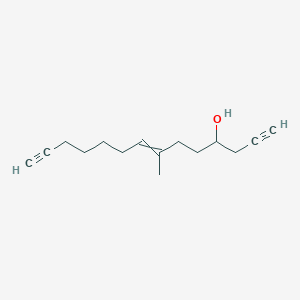
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
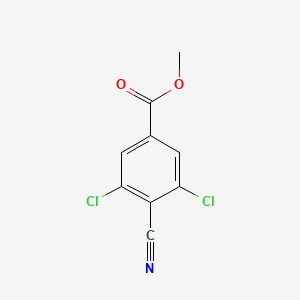

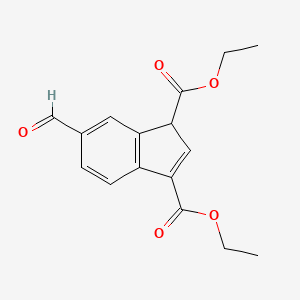
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
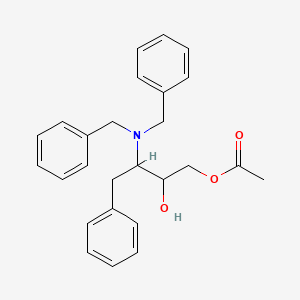
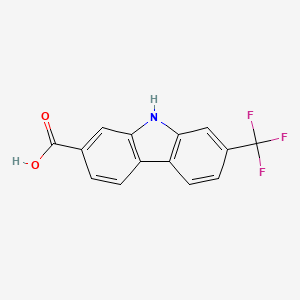
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
